molecular formula C12H17ClO3 B026861 rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol CAS No. 56718-76-4

rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

Cat. No.: B026861
CAS No.: 56718-76-4
M. Wt: 244.71 g/mol
InChI Key: MAVSBQOSROXJQJ-UHFFFAOYSA-N
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Description

1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane is a chemical compound that has garnered significant interest in various scientific fields.

Mechanism of Action

Target of Action

The primary target of 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, also known as Metoprolol Impurity 13, is Pseudomonas fluorescens lipase (PFL) . PFL is a biocatalyst that plays a crucial role in the kinetic resolution of this compound, which is an intermediate of metoprolol, a selective β1-blocker drug .

Mode of Action

The compound interacts with its target, PFL, through a process called kinetic resolution . PFL selectively acylates the R-form of this racemic intermediate . Molecular docking studies have shown a strong H-bond interaction between the hydroxyl group of the R-enantiomer and Arg54, a key binding residue of the catalytic site of PFL .

Biochemical Pathways

The interaction of the compound with PFL leads to the transesterification of the R-enantiomer into the corresponding ester . This process leaves the S-enantiomer intact . The selective acylation of the R-form of the compound by PFL is a crucial step in the synthesis of metoprolol .

Pharmacokinetics

The compound’s interaction with pfl has been optimized for maximum enantioselectivity . At 30 °C, an enzyme activity of 400 units, and a substrate concentration of 10 mM, high enantioselectivity and conversion were achieved in an optimum time of 3 hours .

Result of Action

The result of the compound’s action is the selective acylation of the R-form of the racemic intermediate . This leads to the production of the corresponding ester, leaving the S-enantiomer intact . This process is crucial for the synthesis of metoprolol, a selective β1-blocker drug .

Action Environment

The action of 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol is influenced by several environmental factors. For instance, the temperature and the concentration of the enzyme and substrate can significantly affect the enantioselectivity and conversion rate . In the case of PFL, optimum conditions were found to be 30 °C, an enzyme activity of 400 units, and a substrate concentration of 10 mM .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane typically involves the kinetic resolution of its racemic intermediate. One of the efficient methods includes the use of Pseudomonas fluorescens lipase (PFL) as a biocatalyst. The reaction is carried out at 30°C with an enzyme activity of 400 units and a substrate concentration of 10 mM. This method achieves high enantioselectivity and conversion within an optimum time of 3 hours .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar biocatalytic processes, optimized for large-scale synthesis. The use of immobilized enzymes or whole-cell biocatalysts can enhance the efficiency and scalability of the production process, ensuring minimal waste generation and high yield .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane has diverse applications in scientific research:

Comparison with Similar Compounds

    1-Chloro-3-(4-(2-methoxyethyl)phenoxy)-propan-2-ol: Another intermediate in the synthesis of beta-blockers.

    1-Chloro-2-hydroxy-3-(4-(2-ethoxyethyl)phenoxy)-propane: A similar compound with an ethoxy group instead of a methoxy group.

Uniqueness: 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane stands out due to its specific structural configuration, which makes it highly suitable for the synthesis of selective beta-blockers. Its high enantioselectivity and efficient biocatalytic production methods further enhance its value in pharmaceutical applications .

Properties

IUPAC Name

1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVSBQOSROXJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56718-76-4
Record name 1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056718764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-CHLORO-2-HYDROXY-3-(4-(2-METHOXYETHYL)PHENOXY)-PROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85325N238N
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is there interest in using enzymes like Pseudomonas fluorescens lipase (PFL) for synthesizing (S)-metoprolol?

A: (S)-metoprolol, the enantiomerically pure form of metoprolol, demonstrates superior pharmaceutical activity compared to the racemic mixture. [] Traditional chemical synthesis often yields a mixture of both enantiomers, requiring further separation steps. Employing biocatalysts like PFL offers a more efficient and environmentally friendly approach. PFL exhibits high enantioselectivity, preferentially catalyzing the transesterification of the (R)-enantiomer of 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol. [] This selectivity allows for the straightforward isolation of the desired (S)-enantiomer, simplifying the synthesis process and potentially reducing waste.

Q2: How does molecular modeling help understand the enantioselectivity of PFL towards 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol?

A: Molecular docking studies using a homology model of PFL revealed a key interaction between the enzyme and the (R)-enantiomer of 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol. [] The model predicts a strong hydrogen bond (1.6 Å) between the hydroxyl group of the (R)-enantiomer and the amino acid residue Arginine 54 (Arg54) within the enzyme's active site. This interaction likely facilitates the (R)-enantiomer's preferential binding and subsequent transesterification. This computational insight complements experimental findings and provides a molecular-level understanding of PFL's enantioselectivity.

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